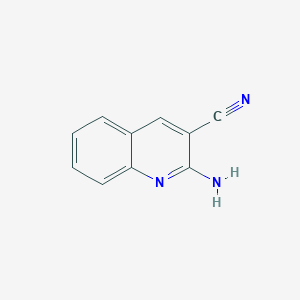

2-Aminoquinoline-3-carbonitrile

概述

描述

2-Aminoquinoline-3-carbonitrile is an organic compound with the molecular formula C10H7N3. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

准备方法

The synthesis of 2-Aminoquinoline-3-carbonitrile typically involves the reaction of 2-aminobenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction is carried out in ethanol at room temperature, resulting in the formation of an open-chain intermediate, which subsequently cyclizes to form the desired quinoline derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and alternative solvents to enhance yield and reduce production costs .

化学反应分析

2-Aminoquinoline-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline-3-carboxylic acid derivatives.

Reduction: Reduction reactions can convert it into corresponding amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group, to form various substituted quinoline derivatives.

Cyclization: It can participate in cyclization reactions to form spiro-oxazino-quinoline derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

Synthetic Applications

1.1. Synthesis of Heterocyclic Compounds

2-Aminoquinoline-3-carbonitrile serves as a versatile building block for synthesizing various heterocyclic compounds. For instance, it has been reacted with ethylcyanoacetate to produce derivatives that include pyridine, coumarin, pyrimidine, thiophene, and thiazole rings. The reactions often involve regioselective attack and cyclization, which lead to a range of products characterized by elemental analysis and spectral data .

1.2. Multicomponent Reactions

Recent studies have highlighted the use of this compound in multicomponent reactions (MCRs). These reactions are valuable for generating structurally diverse libraries of drug-like compounds efficiently. For example, a study demonstrated the synthesis of 2-amino-4-arylquinoline-3-carbonitriles via a three-component reaction involving anilines, aldehydes, and malononitrile under microwave irradiation using L-proline as a catalyst. This method yielded products with high efficiency and selectivity .

| Reaction Type | Key Reactants | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Three-component MCR | Anilines, Aldehydes, Malononitrile | L-proline | 99 | |

| Reaction with Cyanoacetate | Ethylcyanoacetate | Not specified | Variable |

Biological Applications

2.1. Antimicrobial Activity

The antimicrobial properties of derivatives of this compound have been extensively studied. Compounds synthesized from this precursor have shown significant activity against various bacterial strains, making them potential candidates for developing new antibiotics .

2.2. Anticancer Properties

The quinoline structure is prominent in many anticancer agents. The 2-aminoquinoline fragment is present in several drugs used to treat skin cancer and other malignancies. Research has indicated that modifications of this compound can enhance its efficacy against cancer cells by improving binding affinity to target proteins involved in tumor growth .

2.3. Neurological Applications

Recent advancements have identified derivatives of this compound as potent inhibitors of beta-secretase (BACE1), an enzyme implicated in Alzheimer’s disease. These compounds demonstrate good blood-brain barrier permeability and cellular activity, highlighting their potential as therapeutic agents for neurodegenerative disorders .

Case Studies

3.1. Synthesis and Evaluation of Antimicrobial Activity

A study reported the synthesis of various heterocyclic derivatives from this compound and evaluated their antimicrobial properties against multiple pathogens. The results indicated that certain derivatives exhibited remarkable activity, underscoring the compound's potential in developing new antimicrobial agents .

3.2. Development of Anti-Alzheimer Agents

Another notable case study focused on the development of 2-aminoquinoline derivatives as selective BACE1 inhibitors. These compounds were evaluated for their pharmacokinetic properties and demonstrated promising results in preclinical models, paving the way for further clinical investigations .

作用机制

The mechanism of action of 2-Aminoquinoline-3-carbonitrile involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may inhibit specific enzymes or interfere with cellular processes such as DNA replication and protein synthesis. The exact mechanism depends on the specific application and the molecular structure of the derivatives formed from this compound .

相似化合物的比较

2-Aminoquinoline-3-carbonitrile can be compared with other quinoline derivatives such as:

- 2-Aminoquinoline-3-carboxylic acid ethyl ester

- 4-Aminoquinoline

- 8-Aminoquinoline

- 3-Aminopyridine

These compounds share a similar quinoline or pyridine core structure but differ in their functional groups and chemical properties. The uniqueness of this compound lies in its cyano group at the 3-position, which imparts distinct reactivity and potential for further functionalization .

生物活性

2-Aminoquinoline-3-carbonitrile (C10H7N3) is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and specific case studies that highlight its therapeutic potential.

Synthesis Methods

The synthesis of this compound has been explored through various methodologies. Notably, a one-pot multicomponent condensation reaction has been utilized, which involves the reaction of 2,4-dihydroxy-1-methylquinoline with malononitrile and aromatic aldehydes. This method allows for the efficient production of diverse quinoline derivatives with potential anti-inflammatory and anticancer properties .

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. A study evaluated its ability to inhibit cytokine release, specifically tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are key mediators in inflammatory responses. The results demonstrated that certain derivatives of this compound effectively reduced cytokine levels in human peripheral blood mononuclear cells (hPBMCs), suggesting a promising avenue for therapeutic applications in inflammatory diseases .

Anticancer Activity

In addition to its anti-inflammatory effects, this compound has shown potential as an anticancer agent. The compound's derivatives were tested against various cancer cell lines, including A549 (lung cancer), ACHN (kidney cancer), MDA-MB-231 (breast cancer), and MIA-PaCa-2 (pancreatic cancer). The results indicated that several derivatives exhibited cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation. For instance, compound 4c demonstrated notable activity across multiple cancer cell lines .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound derivatives has been extensively studied to optimize their biological activity. Key findings suggest that modifications at the C4 position of the aryl ring significantly influence both anti-inflammatory and anticancer activities. Electron-withdrawing and electron-donating groups at this position can enhance the compound's efficacy by altering its interaction with biological targets .

Case Study 1: Cytokine Inhibition

A detailed investigation into the anti-inflammatory properties of this compound revealed that compounds with specific substitutions at the C4 position showed up to 73% inhibition of TNF-α release at certain concentrations. This finding underscores the importance of structural diversity in enhancing the therapeutic efficacy of these compounds against inflammation .

Case Study 2: Anticancer Efficacy

In another study focusing on anticancer activity, a series of synthesized derivatives were tested against multiple cancer cell lines. The data indicated that compound 4c not only inhibited cell growth but also induced apoptosis in A549 lung cancer cells, highlighting its potential as a lead compound for further development in cancer therapy .

Summary of Biological Activities

| Activity | Effect | Cell Line | IC50 Value |

|---|---|---|---|

| Anti-inflammatory | TNF-α inhibition | hPBMCs | Not specified |

| Anticancer | Cytotoxicity | A549 | Not specified |

| Cytotoxicity | ACHN | Not specified | |

| Cytotoxicity | MDA-MB-231 | Not specified | |

| Cytotoxicity | MIA-PaCa-2 | Not specified |

属性

IUPAC Name |

2-aminoquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3/c11-6-8-5-7-3-1-2-4-9(7)13-10(8)12/h1-5H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RANOMAHFIQOQIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50296310 | |

| Record name | 2-aminoquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50296310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>25.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819016 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

31407-25-7 | |

| Record name | 31407-25-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108758 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-aminoquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50296310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key applications of 2-aminoquinoline-3-carbonitrile in organic synthesis?

A1: this compound serves as a versatile building block for constructing diverse heterocyclic systems. Its reactivity stems from the presence of amino and cyano groups, enabling various reactions, including:

- Annulation Reactions: This compound readily undergoes condensation with various reagents like malononitrile [] or dimedone [] to form fused pyrimidine derivatives like pyrimido[4,5-b]quinolines.

- Ring Transformation: It can undergo ring-opening/recyclization reactions, for example, with isocyanates under microwave irradiation, leading to N-substituted 2-aminoquinoline-3-carbonitriles [].

- Multicomponent Reactions: It participates in efficient one-pot, multicomponent reactions with reagents like N,N-dimethylformamide dimethyl acetal and primary amines, yielding pyrimido[4,5-b]quinoline-4-amines under microwave conditions [].

Q2: How does the structure of this compound lend itself to the synthesis of pyrimido[4,5-b]quinoline derivatives?

A2: The adjacent amino and cyano groups in this compound are crucial for forming the pyrimidine ring in pyrimido[4,5-b]quinolines. These groups can react sequentially with various electrophiles, leading to cyclization and the formation of the fused tricyclic system. The reactivity of these groups can be further modulated by the reaction conditions and the choice of reagents [, , ].

Q3: What are some of the reported biological activities of compounds derived from this compound?

A3: Derivatives of this compound, particularly those containing the pyrimido[4,5-b]quinoline moiety, have shown promising antitumor activity [, ]. These compounds have been evaluated for their in vitro anticancer activity against human cancer cell lines, with some exhibiting potent cytotoxicity comparable to or even exceeding that of reference drugs like Doxorubicin [].

Q4: What synthetic strategies have been explored for accessing this compound and its derivatives?

A4: Several methods have been developed for the synthesis of 2-aminoquinoline-3-carbonitriles. Some common approaches include:

- Condensation Reactions: Reacting appropriately substituted quinolines with malononitrile or its equivalents can yield the desired 2-aminoquinoline-3-carbonitriles [].

- Cyclization Reactions: Utilizing starting materials like 2-aminochromene-3-carbonitriles and inducing ring-opening/recyclization processes can provide access to diversely substituted 2-aminoquinoline-3-carbonitriles [].

- Multicomponent Reactions: One-pot reactions employing readily available starting materials like this compound, N,N-dimethylformamide dimethyl acetal, and primary amines have proven highly effective in synthesizing complex pyrimido[4,5-b]quinoline-4-amines [].

Q5: What role does microwave irradiation play in the synthesis of this compound derivatives?

A5: Microwave irradiation has emerged as a valuable tool in synthesizing this compound derivatives, offering several advantages:

- Enhanced Reaction Rates: Reactions conducted under microwave conditions often proceed significantly faster than conventional heating methods, reducing reaction times from hours to minutes [, ].

- Improved Yields: The use of microwave irradiation often leads to higher product yields compared to conventional methods, potentially due to more efficient heating and reduced side reactions [, ].

- Catalyst-Free Conditions: In some instances, microwave irradiation allows for the synthesis of desired compounds without the need for catalysts, simplifying the reaction procedure and workup [].

Q6: What are the future directions for research on this compound and its derivatives?

A6: Future research on this compound can focus on:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。